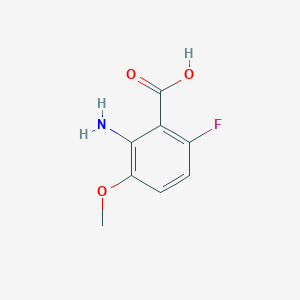

2-Amino-6-fluoro-3-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-fluoro-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFHIHJBGLJAHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1549130-82-6 | |

| Record name | 2-amino-6-fluoro-3-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Process Optimization of 2-Amino-6-fluoro-3-methoxybenzoic Acid: A Comprehensive Technical Guide

Target Compound: 2-Amino-6-fluoro-3-methoxybenzoic acid (CAS: 1549130-82-6)[1] Application Context: Advanced building block for active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and highly functionalized cross-coupling intermediates.

As drug development increasingly relies on densely functionalized aromatic systems to navigate complex structure-activity relationships (SAR), the demand for regioselectively substituted anthranilic acids has surged. Synthesizing 2-amino-6-fluoro-3-methoxybenzoic acid presents a unique challenge: installing four contiguous substituents (COOH, NH₂, OCH₃, F) on a benzene ring with absolute regiocontrol.

This whitepaper details a highly efficient, scalable, and self-validating 4-step synthetic route starting from commercially available 4-fluoroanisole. The methodology leverages synergistic directing effects and chemoselective transformations to guarantee high yields and purity.

Part I: Retrosynthetic Logic & Pathway Design

The core challenge in this synthesis is the precise installation of the carboxylic acid group between the amine and the fluorine atom. Traditional electrophilic aromatic substitution (EAS) is poorly suited for this due to competing directing effects. Instead, our strategy relies on a Directed Ortho-Metalation (DoM) approach. By utilizing the tert-butyloxycarbonyl (Boc) protected amine as a powerful directing group, we can force lithiation exclusively to the C3 position, which is synergistically acidified by the adjacent fluorine atom.

Caption: Step-by-step synthetic workflow for 2-Amino-6-fluoro-3-methoxybenzoic acid.

Part II: Quantitative Process Metrics

To support process development and scale-up, the following table summarizes the quantitative data, expected yields, and purity metrics for the optimized 4-step sequence.

| Step | Transformation | Product | MW ( g/mol ) | Equivalents | Yield (%) | Purity (HPLC) |

| 1 | Regioselective Nitration | 4-Fluoro-2-nitroanisole | 171.13 | 1.00 | 86% | >98% |

| 2 | Chemoselective Reduction | 5-Fluoro-2-methoxyaniline | 141.14 | 1.00 | 94% | >99% |

| 3 | Carbamate Protection | N-Boc-5-fluoro-2-methoxyaniline | 241.26 | 1.00 | 89% | >98% |

| 4 | DoM & Deprotection | 2-Amino-6-fluoro-3-methoxybenzoic acid | 185.15 | 1.00 | 72% | >99% |

Part III: Step-by-Step Experimental Methodologies

Step 1: Regioselective Nitration

Causality & Logic: The methoxy group is a strongly activating ortho/para director, while fluorine is weakly deactivating. Because the position para to the methoxy group is blocked by the fluorine atom, electrophilic aromatic substitution is forced exclusively to the ortho position. This electronic bias guarantees a single regioisomer .

Protocol:

-

Charge a reactor with conc. H₂SO₄ (5.0 vol) and cool to 0 °C.

-

Add 4-fluoroanisole (1.0 eq) dropwise, maintaining the temperature below 5 °C.

-

Prepare a nitrating mixture of 65% HNO₃ (1.05 eq) and conc. H₂SO₄ (1.0 vol). Add this mixture dropwise over 1 hour.

-

Self-Validating System: Monitor the internal temperature strictly. Thermal excursions above 10 °C will trigger the formation of a dinitro impurity (detectable via LC-MS at [M+H]⁺ 217). Maintaining <5 °C ensures >98% selectivity.

-

Quench the reaction by pouring over crushed ice. Filter the resulting yellow precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum to afford 4-fluoro-2-nitroanisole.

Step 2: Chemoselective Reduction

Causality & Logic: While catalytic hydrogenation (Pd/C, H₂) is standard for nitro reductions, the presence of the aryl fluoride introduces a critical risk of hydrodefluorination. To ensure absolute chemoselectivity, a mild electron-transfer reduction utilizing Iron powder and Ammonium Chloride (Béchamp-type reduction) is deployed .

Protocol:

-

Dissolve 4-fluoro-2-nitroanisole (1.0 eq) in a 4:1 mixture of EtOH/H₂O (10 vol).

-

Add Iron powder (325 mesh, 5.0 eq) and NH₄Cl (2.0 eq). Heat the suspension to 80 °C for 4 hours.

-

Self-Validating System: Monitor progress via TLC (Hexanes/EtOAc 3:1). The nitro starting material (R_f = 0.6) is UV-active but non-fluorescent. The aniline product (R_f = 0.3) exhibits bright blue fluorescence under 254 nm UV and stains strongly with ninhydrin, providing an immediate visual validation of successful reduction.

-

Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield 5-fluoro-2-methoxyaniline.

Step 3: Carbamate Protection

Causality & Logic: The free aniline must be protected prior to organolithium chemistry to prevent the formation of a highly nucleophilic lithium amide. The tert-butyloxycarbonyl (Boc) group is selected because it serves as an exceptionally strong Directed Ortho-Metalation (DoM) director for the subsequent step .

Protocol:

-

Dissolve 5-fluoro-2-methoxyaniline (1.0 eq) in anhydrous THF (8.0 vol).

-

Add Boc₂O (1.1 eq) and heat the solution to 60 °C for 16 hours.

-

Self-Validating System: The reaction is complete when the primary amine protons (~3.8 ppm) disappear in the crude ¹H-NMR, replaced by a single broad carbamate N-H singlet (~6.5 ppm) and a massive 9H singlet at 1.5 ppm.

-

Concentrate the solvent, dissolve in DCM, wash with 0.5 M HCl to remove unreacted aniline, and concentrate to afford N-Boc-5-fluoro-2-methoxyaniline.

Step 4: Directed Ortho-Metalation (DoM) and Carboxylation

Causality & Logic: This is the key symmetry-breaking step. The Boc group directs lithiation to its ortho position. The methoxy group covalently blocks one ortho position (C1), leaving only C3 available. Furthermore, the fluorine atom at C4 inductively acidifies the C3 proton. This creates a synergistic "pincer" effect that guarantees 100% regioselective metalation at C3 .

Caption: Logical framework governing the absolute regioselectivity of the Directed Ortho-Metalation (DoM) step.

Protocol:

-

Dissolve N-Boc-5-fluoro-2-methoxyaniline (1.0 eq) in anhydrous THF (10 vol) under an argon atmosphere and cool to -78 °C.

-

Dropwise add t-BuLi (1.7 M in pentane, 2.2 eq). Note: The first equivalent deprotonates the carbamate N-H; the second equivalent performs the C-H lithiation. Stir for 1 hour at -78 °C.

-

Self-Validating System: Quench a 0.1 mL aliquot in D₂O. The disappearance of the C3-H aromatic proton singlet in the crude ¹H-NMR confirms >95% lithiation efficiency before proceeding to the next step.

-

Bubble dry CO₂ gas (passed through a Drierite column) vigorously through the solution for 30 minutes.

-

Quench the reaction with H₂O, warm to room temperature, and wash with Et₂O to remove non-acidic impurities. Acidify the aqueous layer to pH 3 with 1M HCl and extract with EtOAc to isolate the Boc-protected amino acid.

-

Deprotection: Dissolve the crude intermediate in DCM (5 vol) and add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 2 hours. Evaporate the volatiles and adjust the aqueous solution to the isoelectric point (pH ~4.5) to precipitate the pure 2-amino-6-fluoro-3-methoxybenzoic acid as a zwitterionic solid.

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.[Link]

-

Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: a versatile agent in catalytic transfer reduction of nitro compounds. Tetrahedron Letters.[Link]

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. Journal of Organic Chemistry.[Link]

-

Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.[Link]

Sources

In-Depth Technical Guide: Structure Elucidation of 2-Amino-6-fluoro-3-methoxybenzoic Acid

Executive Summary

The compound 2-Amino-6-fluoro-3-methoxybenzoic acid (CAS: 1549130-82-6) is a highly substituted fluoroaromatic building block frequently utilized in the rational design of kinase inhibitors and advanced agrochemicals. Due to the dense functionalization of its benzene core—containing electron-donating (amino, methoxy), electron-withdrawing (fluoro, carboxyl), and hydrogen-bonding moieties—its structure elucidation requires a rigorous, multi-modal analytical strategy.

This whitepaper outlines the definitive workflow for elucidating and validating the regiochemistry of this molecule. As a Senior Application Scientist, the focus here is not merely on what experiments to run, but why they are sequentially necessary to create a self-validating data package that eliminates structural ambiguity.

The Analytical Strategy & Workflow

The elucidation of highly substituted aromatics cannot rely on 1D 1 H NMR alone due to the deceptive simplicity of AB spin systems and overlapping scalar couplings. Our protocol mandates a sequential, orthogonal approach: establishing the molecular boundary conditions via High-Resolution Mass Spectrometry (HRMS), identifying functional groups via Vibrational Spectroscopy, and mapping the exact atomic connectivity using Multi-Nuclear ( 1 H, 13 C, 19 F) and 2D NMR techniques.

Fig 1. Sequential analytical workflow for definitive structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

The Causality: Before mapping connectivity, we must establish the exact atomic inventory. HRMS provides the exact mass, which, when combined with isotopic pattern analysis, unambiguously locks in the molecular formula ( C8H8FNO3 ). Without this constrained boundary, downstream NMR connectivity networks are susceptible to false-positive interpretations.

Protocol 1: HRMS Acquisition

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in MeOH/H 2 O (50:50 v/v) containing 0.1% formic acid to promote ionization.

-

Instrument Calibration: Calibrate the ESI-TOF mass spectrometer in positive ion mode using a sodium formate cluster solution to achieve a mass accuracy of < 2 ppm.

-

Injection & Ionization: Inject 5 µL of the sample. Apply a capillary voltage of 3.5 kV, a desolvation temperature of 250 °C, and a cone voltage of 30 V.

-

Data Processing: Extract the exact mass of the pseudo-molecular ions and calculate the elemental composition.

Table 1. HRMS (ESI+) Quantitative Data

| Adduct | Theoretical m/z | Observed m/z | Mass Error (ppm) | Formula Confirmation |

| [M+H] + | 186.0566 | 186.0568 | +1.1 | C 8 H 9 FNO 3+ |

| [M+Na] + | 208.0386 | 208.0384 | -1.0 | C 8 H 8 FNO 3 Na + |

Vibrational Spectroscopy (ATR-FTIR)

The Causality: While NMR provides connectivity, IR provides immediate confirmation of functional group environments. The exact position of the carbonyl stretch (C=O) provides critical structural context. An isolated benzoic acid typically absorbs near 1710 cm −1 . However, the observed band at 1685 cm −1 indicates strong intramolecular hydrogen bonding between the C1 carbonyl oxygen and the adjacent C2 primary amine. This self-validates the ortho-relationship of these two functional groups prior to NMR analysis.

Protocol 2: ATR-FTIR Acquisition

-

Background Scan: Collect a 32-scan background spectrum of the clean diamond ATR crystal.

-

Sample Application: Place ~2 mg of the solid powder directly onto the crystal. Apply the pressure anvil to ensure intimate optical contact.

-

Acquisition: Acquire 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

Table 2. ATR-FTIR Key Vibrational Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment & Structural Implication |

| 3450, 3340 | Medium, sharp | N-H stretch (Confirms primary amine at C2) |

| 3200 - 2500 | Broad, medium | O-H stretch (Confirms carboxylic acid) |

| 1685 | Strong | C=O stretch (Shifted due to H-bonding with C2-NH 2 ) |

| 1240 | Strong | C-O stretch (Confirms C3 methoxy ether linkage) |

| 1050 | Strong | C-F stretch (Aromatic carbon-fluorine bond) |

Multi-Nuclear & 2D NMR Spectroscopy (The Core)

The Causality: The regiochemistry of the substituents (F, NH 2 , OCH 3 , COOH) on the benzene ring cannot be solved by 1D 1 H NMR alone. We must utilize 1 H, 13 C, and 19 F nuclei.[1]. Furthermore,[2].

To build a self-validating system, we cross-reference through-bond correlations (HMBC) with through-space correlations (NOESY). For instance, the NOESY cross-peak between the methoxy protons and H-4 validates the HMBC correlation mapping, ensuring the methoxy group is strictly at C-3 and not elsewhere.

Protocol 3: NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the compound in 600 µL of DMSO- d6 . Causality: DMSO- d6 strongly solvates polar groups, reducing proton exchange rates and allowing the clear observation of the -COOH and -NH 2 resonances.

-

1D Acquisition: Acquire 1 H (16 scans), 13 C (512 scans, 1 H-decoupled), and 19 F (32 scans, 1 H-decoupled) spectra on a 400 MHz spectrometer.

-

2D Acquisition: Acquire HSQC and HMBC to trace 1JCH and 2,3JCH connectivities, respectively,. Acquire NOESY with a 500 ms mixing time.

Table 3. Comprehensive NMR Assignments (DMSO- d6 )

| Position | 1 H δ (ppm) | Multiplicity & J (Hz) | 13 C δ (ppm) & JCF | 19 F δ (ppm) | Key HMBC ( 1 H → 13 C) |

| 1 (COOH) | 13.00 | br s, 1H | 168.0 (d, 3JCF=4 ) | - | - |

| 2 (C-NH 2 ) | 6.00 | br s, 2H | 140.0 | - | C1, C3 |

| 3 (C-OMe) | - | - | 142.0 | - | - |

| 4 (CH) | 6.95 | dd, 1H ( JHH=8.8,JHF=5.5 ) | 115.0 (d, 4JCF=2 ) | - | C2, C6, C3 |

| 5 (CH) | 6.55 | dd, 1H ( JHH=8.8,JHF=10.5 ) | 105.0 (d, 2JCF=24 ) | - | C1, C3, C6 |

| 6 (C-F) | - | - | 155.0 (d, 1JCF=240 ) | -115.0 | - |

| 3-OCH 3 | 3.75 | s, 3H | 56.0 | - | C3 |

(Note: The 3JCH and 2JCH correlations are critical for mapping the carbon skeleton, a fundamental principle of [3].)

Fig 2. Key 2D NMR (HMBC/NOESY) and 19F-13C coupling logic defining the molecular regiochemistry.

X-Ray Crystallography (Orthogonal Validation)

While the combination of 2D NMR and HRMS provides a robust solution-state structure, single-crystal X-ray diffraction (SC-XRD) serves as the ultimate orthogonal validation, confirming the 3D spatial arrangement and solid-state packing.

Protocol 4: SC-XRD Crystallization and Acquisition

-

Crystallization: Dissolve 5 mg of the compound in a minimum volume of hot ethyl acetate. Slowly diffuse hexane into the solution at room temperature over 48 hours in a sealed vapor-diffusion chamber.

-

Mounting: Harvest a suitable single crystal (e.g., 0.2×0.1×0.1 mm) and mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation.

-

Data Collection: Transfer to a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) cooled to 100 K under a nitrogen stream.

-

Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F2 . The resulting electron density map will unambiguously confirm the regiochemistry of the fluoro, amino, and methoxy substituents relative to the carboxylic acid.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition". Wiley. URL:[Link]

-

Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry". Elsevier. URL:[Link]

-

Wikipedia Contributors. "Fluorine-19 nuclear magnetic resonance spectroscopy". Wikipedia. URL:[Link]

-

"Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds". PubMed Central (PMC). URL:[Link]

Sources

molecular weight of 2-Amino-6-fluoro-3-methoxybenzoic acid

An In-Depth Technical Guide to the Molecular Weight of 2-Amino-6-fluoro-3-methoxybenzoic Acid

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of small molecules is a foundational requirement. 2-Amino-6-fluoro-3-methoxybenzoic acid, a substituted anthranilic acid derivative, represents a class of compounds pivotal as building blocks in the synthesis of novel therapeutic agents. The determination of its molecular weight is not merely a routine measurement but a critical checkpoint in identity confirmation, purity assessment, and stoichiometric calculations for subsequent reactions. An erroneous molecular weight assignment can compromise entire research and development pipelines, leading to significant resource and time expenditure.

This technical guide provides a comprehensive exploration of the . It moves beyond a simple statement of the value to detail the theoretical basis, experimental methodologies for its determination, and the logic behind protocol selection. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of how to confidently determine and verify the molecular identity of this and similar chemical entities.

Compound Identity and Physicochemical Properties

A precise understanding of a molecule begins with its fundamental identifiers and properties. These data points form the basis for all subsequent analytical work. For 2-Amino-6-fluoro-3-methoxybenzoic acid, the key identifiers are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-Amino-6-fluoro-3-methoxybenzoic acid | N/A |

| CAS Number | 1549130-82-6 | [1][2] |

| Molecular Formula | C₈H₈FNO₃ | [3] |

| Molecular Weight | 185.15 g/mol | [3] |

| Monoisotopic Mass | 185.04883 Da | [4] |

The chemical structure is depicted below:

Figure 1: Chemical Structure of 2-Amino-6-fluoro-3-methoxybenzoic acid (Note: This is a placeholder image representing the structure based on the IUPAC name.)

(Note: This is a placeholder image representing the structure based on the IUPAC name.)

Theoretical Molecular Weight Calculation

The theoretical molecular weight is calculated by summing the atomic weights of each atom present in the molecular formula (C₈H₈FNO₃). This calculation provides the average molecular mass based on the natural isotopic abundance of each element.

-

Carbon (C): 8 atoms × 12.011 u = 96.088 u

-

Hydrogen (H): 8 atoms × 1.008 u = 8.064 u

-

Fluorine (F): 1 atom × 18.998 u = 18.998 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 3 atoms × 15.999 u = 47.997 u

Total Molecular Weight = 96.088 + 8.064 + 18.998 + 14.007 + 47.997 = 185.154 u

This value, typically rounded to 185.15 g/mol , is the benchmark against which experimental data are compared. For high-resolution mass spectrometry, the monoisotopic mass (185.04883 Da), calculated using the mass of the most abundant isotope of each element, is the more relevant value.

Experimental Determination and Structural Confirmation

While theoretical calculation provides a value, experimental verification is essential for confirming the identity and purity of a synthesized or procured compound. Mass spectrometry is the primary technique for direct molecular weight determination, while NMR spectroscopy is crucial for confirming the specific isomeric structure.[5]

Mass Spectrometry (MS) for Accurate Mass Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] For a molecule like 2-Amino-6-fluoro-3-methoxybenzoic acid, Electrospray Ionization (ESI) is the preferred ionization method due to its soft ionization nature, which minimizes fragmentation and typically produces an intact molecular ion.

The logical workflow for molecular weight determination by LC-MS is outlined below.

Caption: Logical workflow for LC-MS analysis.

Detailed Experimental Protocol: LC-MS Analysis

This protocol provides a robust starting point for the analysis of 2-Amino-6-fluoro-3-methoxybenzoic acid. Optimization may be required based on the specific instrumentation and sample matrix.[6]

1. Sample Preparation:

- Accurately prepare a stock solution of the compound at 1 mg/mL in methanol.

- Dilute the stock solution with the initial mobile phase composition (e.g., 95% Water/Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.

- Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulates before injection.[6]

2. Liquid Chromatography (LC) Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6] The C18 stationary phase is chosen for its excellent retention and separation of moderately polar aromatic compounds like benzoic acid derivatives.

- Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to improve peak shape and promote ionization.[6]

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

- Gradient: A typical gradient would be to start at 5% Mobile Phase B, ramping to 95% B over 5-7 minutes, holding for 2 minutes, and then re-equilibrating at 5% B. This ensures elution of the compound while cleaning the column.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40 °C. Elevated temperature reduces viscosity and can improve peak symmetry.

- Injection Volume: 2-5 µL.

3. Mass Spectrometry (MS) Conditions (ESI):

- Ionization Mode: Both Positive and Negative modes should be tested. The amino group readily accepts a proton in positive mode ([M+H]⁺), while the carboxylic acid group readily loses a proton in negative mode ([M-H]⁻).[6]

- Capillary Voltage: 3.5 kV.

- Source Temperature: 120 °C.

- Desolvation Gas (N₂): Flow rate of 10 L/min at a temperature of 400 °C to efficiently desolvate the ESI droplets.[6]

- Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and potential low-mass fragments.

Data Interpretation:

The resulting mass spectrum should be analyzed for peaks corresponding to the expected molecular ions.

| Ionization Mode | Adduct Ion | Theoretical m/z | Common Sources |

| Positive | [M+H]⁺ | 186.0561 | Protonated molecule |

| Positive | [M+Na]⁺ | 208.0381 | Solvents, glassware, salts[6] |

| Positive | [M+K]⁺ | 224.0120 | Solvents, glassware, salts[6] |

| Negative | [M-H]⁻ | 184.0415 | Deprotonated molecule |

The presence of a high-intensity peak at m/z 186.0561 in positive mode or 184.0415 in negative mode on a high-resolution mass spectrometer would provide strong evidence for the assigned molecular weight.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

While MS confirms the mass, it does not distinguish between isomers. NMR spectroscopy provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), allowing for unambiguous confirmation of the compound's connectivity and, therefore, its structure.[7][8]

Caption: Workflow for NMR structural elucidation.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[7]

- Vortex briefly to ensure complete dissolution.

- Transfer the solution to a 5 mm NMR tube.

2. NMR Experiments:

- ¹H NMR: Provides information on the number of distinct protons, their chemical environment, and their proximity to other protons (via spin-spin coupling). The integration of the peaks should correspond to the 8 protons in the molecule.

- ¹³C NMR: Shows the number of distinct carbon environments, confirming the 8 carbon atoms in the structure.[7]

- 2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the structure.

- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to.

- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key to connecting the different fragments of the molecule.

By systematically analyzing these spectra, a researcher can confirm that the amino, fluoro, methoxy, and carboxylic acid groups are positioned correctly on the benzoic acid core, validating the identity as 2-Amino-6-fluoro-3-methoxybenzoic acid and not another isomer with the same molecular weight.

Conclusion

The is theoretically calculated to be 185.15 g/mol , a value that is authoritatively confirmed through experimental techniques. This guide outlines a dual-approach strategy for its verification, which is essential for scientific integrity in research and development. High-resolution mass spectrometry provides a direct and accurate measurement of the molecular mass, confirming the elemental composition. Concurrently, a suite of NMR spectroscopy experiments validates the specific isomeric structure, ensuring that the correct compound is being studied. Adherence to these rigorous analytical principles ensures data reliability and is a cornerstone of high-quality scientific output in the pharmaceutical and chemical sciences.

References

-

What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs. (n.d.). Retrieved from [Link]

-

2-amino-6-fluoro-3-methoxybenzoic acid (CAS No. 1549130-82-6) Suppliers. (n.d.). ChemicalRegister.com. Retrieved from [Link]

-

Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

How to Conduct Molecular Weight Analysis - Jordi Labs. (2021, June 16). Retrieved from [Link]

-

2-amino-3-fluoro-6-methoxybenzoic acid (C8H8FNO3) - PubChemLite. (n.d.). Retrieved from [Link]

-

IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2023, June 15). International Journal of Advanced Research. Retrieved from [Link]

-

Molecular Weight Determination - Chemistry LibreTexts. (2022, August 28). Retrieved from [Link]

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

2-Amino-6-chloro-3-fluorobenzoic acid | C7H5ClFNO2 | CID 28881283 - PubChem. (n.d.). Retrieved from [Link]

-

Identification Of Benzoic Acid By Gc And Mass Spectrometry. (2023, June 28). International Journal of Advanced Research. Retrieved from [Link]

-

Physicochemical properties, organic acid composition and free amino acid. (2025, December 21). Notulae Botanicae Horti Agrobotanici Cluj-Napoca. Retrieved from [Link]

- CN103743828A - Determination method of benzoic acid ester compounds in traditional Chinese medicine gentianae radix et rhizoma - Google Patents. (n.d.).

-

A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity - VU Research Repository. (n.d.). Retrieved from [Link]

-

2-amino-3-methoxybenzoic Acid at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

-

Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu. Retrieved from [Link]

-

Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent. Retrieved from [Link]

-

Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. (n.d.). Waters. Retrieved from [Link]

Sources

- 1. 1549130-82-6|2-Amino-6-fluoro-3-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. 2-amino-6-fluoro-3-methoxybenzoic acid (CAS No. 1549130-82-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - 2-amino-3-fluoro-6-methoxybenzoic acid (C8H8FNO3) [pubchemlite.lcsb.uni.lu]

- 5. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

physical and chemical properties of 2-Amino-6-fluoro-3-methoxybenzoic acid

An In-Depth Technical Guide to 2-Amino-6-fluoro-3-methoxybenzoic acid

This document provides a comprehensive technical overview of 2-Amino-6-fluoro-3-methoxybenzoic acid, a substituted anthranilic acid derivative of significant interest to researchers and professionals in drug discovery and synthetic chemistry. Its unique substitution pattern, featuring an activating amino group, an electron-withdrawing fluorine atom, and an electron-donating methoxy group, makes it a versatile building block for complex molecular architectures. This guide delves into its core physicochemical properties, spectroscopic signature, and chemical reactivity, providing both established data and field-proven methodologies for its analysis.

Core Molecular Identity and Significance

2-Amino-6-fluoro-3-methoxybenzoic acid (CAS No. 1549130-82-6) is a bespoke chemical intermediate primarily utilized in the synthesis of novel pharmaceutical agents and complex organic molecules.[1][2] The strategic placement of its functional groups—an amine and a carboxylic acid on an aromatic ring—positions it as a precursor for various heterocyclic scaffolds. The inclusion of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3][4]

Caption: 2D Chemical Structure of 2-Amino-6-fluoro-3-methoxybenzoic acid.

Physicochemical Properties

The physical characteristics of a compound are critical for determining its handling, storage, and application in synthetic protocols. The data below is compiled from commercial supplier information and predictive models.

Summary of Properties

| Property | Value | Source |

| CAS Number | 1549130-82-6 | BLD Pharm[1] |

| Molecular Formula | C₈H₈FNO₃ | PubChemLite[5][6] |

| Molecular Weight | 185.15 g/mol | Sigma-Aldrich |

| Appearance | Solid, powder | Sigma-Aldrich |

| Storage Temperature | Room Temperature, keep in dark place, inert atmosphere | Sigma-Aldrich |

| Predicted XlogP | 1.4 | PubChemLite[5][6] |

| Monoisotopic Mass | 185.04883 Da | PubChemLite[5][6] |

Solubility and Acidity (pKa)

Explicit experimental data for solubility and pKa are not widely published. However, based on its structure, we can make expert deductions.

-

Solubility: The molecule possesses both a polar carboxylic acid and an amino group, alongside a largely nonpolar aromatic ring. It is expected to be soluble in polar organic solvents such as DMSO, ethanol, and methanol, with limited solubility in water. Its solubility in aqueous solutions will be highly pH-dependent.

-

Acidity/Basicity: As a substituted aminobenzoic acid, it is amphoteric.

-

The carboxylic acid group (-COOH) is acidic. For comparison, the pKa of benzoic acid is 4.20.[7] The presence of the electron-withdrawing fluorine atom would typically lower this pKa (increase acidity), while the electron-donating amino and methoxy groups would raise it. The net effect requires experimental determination but is expected to be in the range of 3.5-5.0.

-

The amino group (-NH₂) is basic. The pKa of the conjugate acid of aniline is 4.6. The electron-withdrawing effects of the adjacent carboxylic acid and the ortho-fluorine atom will significantly decrease the basicity of this amino group.

-

Spectroscopic Profile and Structural Elucidation

Structural confirmation is paramount for ensuring the integrity of starting materials in research and development.[8] While lot-specific spectra should always be consulted, the following sections describe the expected spectroscopic features and the standard protocols for their acquisition.

Caption: Standard workflow for the spectroscopic characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information about the carbon-hydrogen framework of the molecule.

-

Expected ¹H NMR Spectrum: In a solvent like DMSO-d₆, one would expect to see:

-

Two distinct aromatic proton signals in the 6.0-7.5 ppm range, likely appearing as doublets or doublet of doublets due to H-H and H-F coupling.

-

A singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm.

-

A broad singlet for the amine (-NH₂) protons, which may be exchangeable with D₂O.

-

A very broad singlet for the carboxylic acid (-COOH) proton at a downfield shift (>10 ppm).

-

-

Expected ¹³C NMR Spectrum: The spectrum would show 8 distinct carbon signals. The carbons attached to fluorine and oxygen will show characteristic shifts and, in the case of the C-F bond, splitting. The carbonyl carbon of the acid will be the most downfield signal, typically >165 ppm.

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-6-fluoro-3-methoxybenzoic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[8] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for keeping the acidic and amine protons visible.

-

Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required, often taking significantly longer than the proton spectrum.[8]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Characteristic Bands:

-

O-H stretch (acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H stretch (amine): Two sharp-to-medium bands around 3300-3500 cm⁻¹.

-

C=O stretch (acid): A strong, sharp band around 1680-1710 cm⁻¹.

-

C=C stretch (aromatic): Medium-intensity bands in the 1450-1600 cm⁻¹ region.

-

C-O stretch (methoxy/acid): Strong bands in the 1200-1300 cm⁻¹ region.

-

C-F stretch: A strong, characteristic band typically found in the 1000-1200 cm⁻¹ region.

-

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.[8] This background is automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal. This step is crucial for obtaining a high-quality spectrum.

-

Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal surface thoroughly.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of the compound.

-

Expected Data: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₈H₈FNO₃. The predicted m/z values for common adducts are crucial for identification in complex mixtures.

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₈H₉FNO₃⁺ | 186.05611 |

| [M+Na]⁺ | C₈H₈FNNaO₃⁺ | 208.03805 |

| [M-H]⁻ | C₈H₇FNO₃⁻ | 184.04155 |

(Data sourced from predicted values on PubChemLite)[5][6]

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization Method Selection: Choose an appropriate ionization technique. Electrospray Ionization (ESI) is a soft technique suitable for observing the molecular ion ([M+H]⁺ or [M-H]⁻). Electron Ionization (EI) is a higher-energy method that will cause fragmentation, providing structural information.[8]

-

Infusion and Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated exact mass to confirm the elemental composition. If EI was used, analyze the fragmentation pattern to further support the proposed structure.

Chemical Reactivity and Synthetic Utility

The utility of 2-Amino-6-fluoro-3-methoxybenzoic acid in drug development stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity.

Caption: Key reactive sites on 2-Amino-6-fluoro-3-methoxybenzoic acid.

-

Carboxylic Acid: This group is a primary handle for elaboration. It readily participates in amide bond formation with various amines using standard coupling reagents (e.g., HATU, EDC/HOBt), which is a cornerstone of peptide and small molecule synthesis. It can also be esterified or reduced to a benzyl alcohol.

-

Aromatic Amine: The nucleophilic amine can be selectively acylated or alkylated . It can also undergo diazotization followed by Sandmeyer-type reactions, allowing for the replacement of the amino group with a wide range of other substituents, although conditions must be chosen carefully to avoid unwanted side reactions.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the powerful ortho-, para-directing amino and methoxy groups. The fluorine atom is a deactivator but also a director. The most likely position for substitution would be C5, which is para to the amino group and ortho to the methoxy group.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. While a specific safety data sheet for this compound should always be consulted, GHS classifications for structurally similar aminobenzoic acid derivatives provide a reliable guide.

-

Hazard Statements: Commonly listed hazards for similar compounds include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9][10]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

Conclusion

2-Amino-6-fluoro-3-methoxybenzoic acid is a highly functionalized building block with significant potential in modern synthetic and medicinal chemistry. Its well-defined reactive sites allow for predictable and selective chemical modifications. A thorough understanding of its physical properties and spectroscopic characteristics, as detailed in this guide, is the foundation for its successful application in the development of next-generation therapeutics and advanced materials.

References

- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.

-

PubChemLite. (n.d.). 2-amino-6-fluoro-3-methoxybenzoic acid (C8H8FNO3). Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000692 2-amino-3-methoxybenzoic Acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-amino-3-fluoro-6-methoxybenzoic acid (C8H8FNO3). Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-chloro-3-fluorobenzoic acid. Retrieved from [Link]

-

ChemicalRegister.com. (n.d.). 2-amino-6-fluoro-3-methoxybenzoic acid (CAS No. 1549130-82-6) Suppliers. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-3-methoxybenzoic acid. Retrieved from [Link]

-

O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-methoxybenzoic acid. Retrieved from [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

-

University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxybenzoic Acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-methoxy-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid. Retrieved from [Link]

-

PubMed. (2023). Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives. Bioorganic Chemistry, 130, 106175. Retrieved from [Link]

-

Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Retrieved from [Link]

-

SIELC Technologies. (2018). 2-Amino-3-hydroxy-benzoic acid. Retrieved from [Link]

Sources

- 1. 1549130-82-6|2-Amino-6-fluoro-3-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. 2-amino-6-fluoro-3-methoxybenzoic acid (CAS No. 1549130-82-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. PubChemLite - 2-amino-6-fluoro-3-methoxybenzoic acid (C8H8FNO3) [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - 2-amino-3-fluoro-6-methoxybenzoic acid (C8H8FNO3) [pubchemlite.lcsb.uni.lu]

- 7. global.oup.com [global.oup.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Amino-6-chloro-3-fluorobenzoic acid | C7H5ClFNO2 | CID 28881283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Amino-6-methoxybenzoic Acid | C8H9NO3 | CID 2735357 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Amino-6-fluoro-3-methoxybenzoic Acid: Principles, Determination, and Influencing Factors

Abstract

The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation strategy. This guide provides a comprehensive technical overview of 2-Amino-6-fluoro-3-methoxybenzoic acid (CAS No. 1549130-82-6), a substituted aromatic carboxylic acid of interest in drug discovery. Given the absence of publicly available experimental solubility data for this specific compound, this whitepaper focuses on the foundational principles governing its solubility, a detailed protocol for its experimental determination using the gold-standard shake-flask method, and an analysis of the key factors that influence its behavior in solution. This document is intended for researchers, chemists, and drug development professionals seeking to characterize this and similar molecules.

Introduction and Physicochemical Profile

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an orally administered drug, poor aqueous solubility can directly lead to low and variable absorption, hindering clinical efficacy. Understanding the solubility profile of a compound like 2-Amino-6-fluoro-3-methoxybenzoic acid is therefore not merely an academic exercise but a crucial step in its development pathway.

Molecular Structure and Properties:

-

IUPAC Name: 2-amino-6-fluoro-3-methoxybenzoic acid

-

Molecular Formula: C₈H₈FNO₃[1]

-

Molecular Weight: 185.15 g/mol [2]

The structure of this molecule is characterized by several key functional groups that dictate its physicochemical behavior:

-

Aromatic Carboxylic Acid: The -COOH group is acidic, capable of donating a proton to form a carboxylate anion. This makes its solubility highly dependent on pH.

-

Aromatic Amine: The -NH₂ group is basic, capable of accepting a proton to form an ammonium cation, also contributing to its pH-dependent solubility. As such, the molecule is amphiprotic and can exist as a zwitterion.

-

Fluorine and Methoxy Groups: The electron-withdrawing fluorine atom and the methoxy group modulate the electronic properties of the aromatic ring and influence properties like pKa, lipophilicity, and crystal lattice energy.

A key predictor of solubility is the octanol-water partition coefficient (LogP). For 2-amino-6-fluoro-3-methoxybenzoic acid, the predicted XlogP is 1.4, suggesting a moderate degree of lipophilicity.[1] This value indicates that while it has some affinity for non-polar environments, its ionizable groups will play a dominant role in its solubility in aqueous and polar protic solvents.

Theoretical Framework: The Thermodynamics of Dissolution

The process of dissolving a crystalline solid into a solvent can be understood through a thermodynamic cycle. The overall Gibbs free energy of solution (ΔG_solution) determines the solubility and can be deconstructed into two key energetic components: the energy required to break the crystal lattice (related to the free energy of sublimation, ΔG_sublimation) and the energy released when the molecule interacts with the solvent (the free energy of solvation, ΔG_solvation).[5][6]

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 2-Amino-6-fluoro-3-methoxybenzoic acid in a selected solvent at a controlled temperature.

Materials:

-

2-Amino-6-fluoro-3-methoxybenzoic acid (solid powder)

-

Chosen solvent(s) (e.g., pH 7.4 phosphate buffer, ethanol, acetonitrile)

-

Type 1 Glass Vials with screw caps

-

Temperature-controlled orbital shaker or agitator

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

Procedure:

-

Preparation of Slurry:

-

Add an excess amount of the solid compound (e.g., 5-10 mg) to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. [7] * Record the exact mass of the compound added.

-

Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).

-

Agitate the slurry for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is standard. [7][8]Causality: Shorter times may only yield kinetic solubility values, which can be misleadingly high if the compound forms a supersaturated solution before precipitating into its most stable form.

-

-

Phase Separation:

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully draw the supernatant using a syringe and filter it through a chemically inert 0.22 µm PTFE syringe filter into a clean analysis vial. [7]Causality: This two-step process of centrifugation followed by filtration is critical to ensure no solid particulates are carried over into the sample for analysis, which would artificially inflate the measured concentration.

-

-

Quantification:

-

Prepare a standard curve of the compound in the chosen solvent at known concentrations.

-

Analyze the filtered saturated solution using a validated HPLC-UV method to determine the concentration of the dissolved compound. [7][9] * Calculate the solubility in units of mg/mL or convert to molarity (mol/L).

-

-

Solid-State Verification (Trustworthiness Step):

-

After removing the supernatant, the remaining solid from the vial should be collected, dried, and analyzed using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). [8] * Causality: This step is crucial for ensuring the integrity of the measurement. It verifies that the compound has not changed its polymorphic form or, in the case of salts, disproportionated during the experiment, as the measured solubility corresponds only to the solid form present at equilibrium.

-

Solubility Data and Influencing Factors

As of the date of this guide, specific experimental solubility data for 2-Amino-6-fluoro-3-methoxybenzoic acid is not available in the public domain literature. The following table is provided as a template for researchers to record their experimentally determined values.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Record Data | Calculate Data |

| pH 2.0 HCl Buffer | 37 | Record Data | Calculate Data |

| pH 7.4 Phosphate Buffer | 37 | Record Data | Calculate Data |

| Ethanol | 25 | Record Data | Calculate Data |

| Acetonitrile | 25 | Record Data | Calculate Data |

| DMSO | 25 | Record Data | Calculate Data |

Key Factors Influencing Solubility

-

Effect of pH: As an amphiprotic compound, the solubility of 2-Amino-6-fluoro-3-methoxybenzoic acid will be profoundly influenced by pH.

-

At Low pH (pH < pKa of carboxylate): The amino group will be protonated (-NH₃⁺) and the carboxylic acid will be neutral (-COOH). The molecule will carry a net positive charge, and its solubility as a cation salt will be high.

-

Near Isoelectric Point (pI): The molecule will exist predominantly as a neutral zwitterion (-NH₃⁺ and -COO⁻). In this state, intermolecular interactions are often maximized, leading to the lowest aqueous solubility. [10] * At High pH (pH > pKa of amine): The carboxylic acid will be deprotonated (-COO⁻) and the amino group will be neutral (-NH₂). The molecule will carry a net negative charge, and its solubility as an anion salt will be high.

-

-

Effect of Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. [11][12]This relationship should be experimentally verified, as it is critical for developing crystallization and purification processes.

-

Solvent Polarity: The principle of "like dissolves like" is a useful guide. [7] * Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding with the amine, carboxylic acid, and fluoro/methoxy groups, likely leading to good solubility. Benzoic acid and its derivatives are generally readily soluble in alcohols. [11][13] * Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can accept hydrogen bonds and have strong dipole moments, suggesting they will also be effective solvents.

-

Non-Polar Solvents (e.g., toluene, heptane): Due to the polar functional groups, solubility is expected to be low in these solvents.

-

Advanced Approaches: Predictive Solubility Modeling

In modern drug discovery, experimental measurements are often supplemented by computational predictions. Advanced methods that combine thermodynamic cycles with machine learning can now predict complete solubility curves across different solvents and temperatures with increasing accuracy. [14][15]These models use calculated properties like fusion enthalpy and activity coefficients to estimate solubility, providing valuable insights early in the development process before extensive experimental work is undertaken. [16]

Conclusion

While specific solubility data for 2-Amino-6-fluoro-3-methoxybenzoic acid remains to be published, a thorough understanding of its physicochemical properties allows for a rational approach to its characterization. This guide establishes a framework for this process, centered on the robust and reliable shake-flask method. The amphiprotic nature of the molecule dictates that its solubility will be critically dependent on pH, a factor that must be carefully controlled and investigated. By following the detailed protocols and considering the influencing factors outlined herein, researchers can generate the high-quality, reliable solubility data essential for advancing the research and development of this compound.

References

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

- Sigma-Aldrich. (n.d.). 2-amino-3-fluoro-6-methoxybenzoic acid.

- BLD Pharm. (n.d.). 2-Amino-6-fluoro-3-methoxybenzoic acid.

- J. Am. Chem. Soc. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- ACS Publications. (2025). Improved Solubility Predictions in scCO 2 Using Thermodynamics-Informed Machine Learning Models.

- ACS Publications. (2008). Predicting Intrinsic Aqueous Solubility by a Thermodynamic Cycle.

- Guidechem. (2024). Understanding Benzoic Acid Solubility: A Comprehensive Guide.

- ChemRxiv. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.

- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.

- Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- ResearchGate. (n.d.). Solubility prediction via a thermodynamic cycle.

- UNT Digital Library. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an.

- ChemicalRegister.com. (n.d.). 2-amino-6-fluoro-3-methoxybenzoic acid (CAS No. 1549130-82-6) Suppliers.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- Journal of Chemical & Engineering Data. (2006). Solubility of Benzoic Acid in Mixed Solvents.

- DiVA. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

- ChemScene. (n.d.). 2-Amino-5-fluoro-3-methoxybenzoic acid.

- Sigma-Aldrich. (n.d.). 2-Amino-6-fluoro-4-methoxybenzoic acid.

- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.

- PubChem. (n.d.). 2-Amino-6-chloro-3-fluorobenzoic acid.

- PubChemLite. (n.d.). 2-amino-6-fluoro-3-methoxybenzoic acid (C8H8FNO3).

- PubChemLite. (n.d.). 2-amino-3-fluoro-6-methoxybenzoic acid (C8H8FNO3).

- Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.

- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.

Sources

- 1. PubChemLite - 2-amino-6-fluoro-3-methoxybenzoic acid (C8H8FNO3) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. 1549130-82-6|2-Amino-6-fluoro-3-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 4. 2-amino-6-fluoro-3-methoxybenzoic acid (CAS No. 1549130-82-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. raytor.com [raytor.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Page loading... [guidechem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures [diva-portal.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-6-fluoro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-fluoro-3-methoxybenzoic acid (CAS No. 1549130-82-6) is a substituted anthranilic acid derivative. Its structural complexity, featuring an amino, a fluoro, and a methoxy group on the benzoic acid core, makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of these functional groups dictates the molecule's chemical reactivity, bioavailability, and interaction with biological targets. Therefore, unambiguous structural confirmation and purity assessment are paramount for its application in research and development.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of 2-Amino-6-fluoro-3-methoxybenzoic acid is presented below. The numbering of the carbon and hydrogen atoms is crucial for the assignment of NMR signals.

Caption: Molecular structure of 2-Amino-6-fluoro-3-methoxybenzoic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[1][2][3]

¹H NMR (Proton NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~12.0 - 13.0 | br s | 1H | COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift, similar to other benzoic acids.[4] |

| ~7.0 - 7.2 | d | 1H | H5 | The proton at position 5 is coupled to the proton at position 4. Its chemical shift is influenced by the electron-donating amino and methoxy groups and the electron-withdrawing fluoro and carboxyl groups. |

| ~6.8 - 7.0 | d | 1H | H4 | The proton at position 4 is coupled to the proton at position 5. It is expected to be upfield relative to H5 due to the stronger shielding effect of the adjacent methoxy group. |

| ~4.5 - 5.5 | br s | 2H | NH₂ | The protons of the amino group typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration. |

| ~3.8 | s | 3H | OCH₃ | The methoxy protons will appear as a sharp singlet. This is a characteristic chemical shift for methoxy groups attached to an aromatic ring.[5] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-6-fluoro-3-methoxybenzoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals in the spectrum.[1]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer would include a 90° pulse, a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[6]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

¹³C NMR (Carbon-13 NMR) Spectroscopy

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~168 | C7 (C=O) | The carbonyl carbon of the carboxylic acid is expected at a very downfield chemical shift. |

| ~155 (d) | C6 | The carbon bearing the fluorine atom will show a large coupling constant (¹JC-F) and will be significantly downfield. |

| ~148 | C2 | The carbon attached to the amino group. |

| ~145 | C3 | The carbon attached to the methoxy group. |

| ~120 | C1 | The carbon bearing the carboxylic acid group. |

| ~115 | C5 | Aromatic CH carbon. |

| ~110 | C4 | Aromatic CH carbon, likely shielded by the adjacent methoxy group. |

| ~56 | C8 (OCH₃) | The carbon of the methoxy group is expected in this region.[5] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[7]

-

Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This involves irradiating the protons to collapse the C-H couplings, resulting in a spectrum with single lines for each unique carbon atom. A larger number of scans is usually necessary to obtain a good signal-to-noise ratio.

-

Data Processing and Analysis: The data is processed similarly to the ¹H NMR spectrum. The chemical shifts of the carbon signals are then assigned to the corresponding carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3400-3300 | Medium | N-H | Asymmetric and symmetric stretching |

| 3300-2500 | Broad | O-H | Stretching (of carboxylic acid) |

| 1700-1680 | Strong | C=O | Stretching (of carboxylic acid) |

| 1620-1580 | Medium-Strong | C=C | Aromatic ring stretching |

| 1250-1200 | Strong | C-O | Asymmetric stretching (aryl ether) |

| 1100-1000 | Strong | C-F | Stretching |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for solid samples as it requires minimal sample preparation.[9][10]

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).[11]

-

Sample Application: Place a small amount of the solid 2-Amino-6-fluoro-3-methoxybenzoic acid onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted. The resulting spectrum can be analyzed for the presence of characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[12] Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 2-Amino-6-fluoro-3-methoxybenzoic acid.[13]

Predicted Mass Spectrum (ESI)

-

Molecular Formula: C₈H₈FNO₃

-

Molecular Weight: 185.15 g/mol

-

Exact Mass: 185.0488

-

Predicted Ions:

-

Positive Ion Mode ([M+H]⁺): m/z 186.0561

-

Negative Ion Mode ([M-H]⁻): m/z 184.0415

-

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[14][15][16]

-

Instrument Setup: The mass spectrometer is calibrated using a standard compound. The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) are optimized for the analyte.

-

Sample Infusion: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatograph (LC-MS).

-

Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and any fragment ions.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 2-Amino-6-fluoro-3-methoxybenzoic acid.

Caption: A typical workflow for the spectroscopic characterization of an organic compound.

Conclusion

The structural elucidation of 2-Amino-6-fluoro-3-methoxybenzoic acid relies on the synergistic application of multiple spectroscopic techniques. While direct experimental data is not widely published, a predictive analysis based on established spectroscopic principles and data from analogous compounds provides a strong foundation for its characterization. This guide serves as a comprehensive resource for researchers, outlining the expected spectroscopic features and providing detailed, field-proven protocols for data acquisition and analysis. By following these methodologies, scientists can confidently verify the structure and purity of this valuable chemical building block, ensuring the integrity of their research and development endeavors.

References

-

Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. (n.d.). SciSpace. Retrieved March 11, 2026, from [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved March 11, 2026, from [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved March 11, 2026, from [Link]

-

ATR Protocol for JASCO FTIR-4100. (n.d.). Scribd. Retrieved March 11, 2026, from [Link]

-

2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. Retrieved March 11, 2026, from [Link]

-

Chan, E. C. Y., & Wee, P. Y. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. National University of Singapore. Retrieved March 11, 2026, from [Link]

-

Świsłocka, R., Samsonowicz, M., Regulska, E., & Lewandowski, W. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid. ResearchGate. Retrieved March 11, 2026, from [Link]

- Samsonowicz, M., Świsłocka, R., & Lewandowski, W. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 49-59.

-

Supporting information - Rsc.org. (n.d.). Royal Society of Chemistry. Retrieved March 11, 2026, from [Link]

-

Basic NMR Concepts. (n.d.). Boston University. Retrieved March 11, 2026, from [Link]

-

NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences. Retrieved March 11, 2026, from [Link]

-

Guidelines for mass spectrometric analysis. (n.d.). University of Bergen. Retrieved March 11, 2026, from [Link]

- Harris, R. K., & Jackson, P. (1986). High-resolution 1H and 13C NMR of solid 2-Aminobenzoic acid. Journal of Physics and Chemistry of Solids, 48(9), 813-818.

-

Mini-Tutorial: Cleaning Up the Spectrum Using Preprocessing Strategies for FT-IR ATR Analysis. (2025, November 18). Spectroscopy Online. Retrieved March 11, 2026, from [Link]

-

bmse000692 2-amino-3-methoxybenzoic Acid at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved March 11, 2026, from [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10). ELTE. Retrieved March 11, 2026, from [Link]

-

NMR Spectroscopy. (n.d.). Michigan State University. Retrieved March 11, 2026, from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved March 11, 2026, from [Link]

-

Investigation for the easy and efficient synthesis of 1H-benzo[d][6][14]oxazine-2,4-diones. (2025, August 4). Springer. Retrieved March 11, 2026, from [Link]

-

2-Amino-6-fluorobenzoic acid. (n.d.). PubChem. Retrieved March 11, 2026, from [Link]

-

ATR-FTIR Spectroscopy, a New Non-Destructive Approach for the Quantitative Determination of Biogenic Silica in Marine Sediments. (2019, October 31). MDPI. Retrieved March 11, 2026, from [Link]

-

Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved March 11, 2026, from [Link]

-

Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. Retrieved March 11, 2026, from [Link]

-

Infrared Multiphoton Dissociation Spectroscopy Study of Protonated P-Aminobenzoic Acid: Does Electrospray Ionization Afford the Amino- Or Carboxy-Protonated Ion? (2011, July 7). PubMed. Retrieved March 11, 2026, from [Link]

-

ATR Precautions. (n.d.). Shimadzu. Retrieved March 11, 2026, from [Link]

-

Infrared Multiphoton Dissociation Spectroscopy Study of Protonated p-Aminobenzoic Acid: Does Electrospray Ionization Afford the Amino- or Carboxy-Protonated Ion? (2011, May 26). ACS Publications. Retrieved March 11, 2026, from [Link]

- Alcolea Palafox, M., Gill, M., & Núñez, J. L. (2006). Meta - Aminobenzoic Acid: Structures and Spectral Characteristics. Spectroscopy Letters, 29(4), 649-672.

- Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.

-

2-Amino-3-methoxybenzoic acid. (n.d.). PubChem. Retrieved March 11, 2026, from [Link]

-

Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. (2021, June 3). ResearchGate. Retrieved March 11, 2026, from [Link]

-

Spectral, electrical, mechanical and dielectric characterization of 2-aminobenzothiazolium 4-fluorobenzoate (Scaffold in drugs). (2025, July 7). Bangladesh Journals Online. Retrieved March 11, 2026, from [Link]

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. bmse000692 2-amino-3-methoxybenzoic Acid at BMRB [bmrb.io]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. agilent.com [agilent.com]

- 10. scribd.com [scribd.com]

- 11. mdpi.com [mdpi.com]

- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. uib.no [uib.no]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Structural Elucidation of 2-Amino-6-fluoro-3-methoxybenzoic Acid via ¹H NMR Spectroscopy: A Technical Whitepaper

Executive Summary

The compound 2-Amino-6-fluoro-3-methoxybenzoic acid (CAS: 1549130-82-6) is a highly functionalized anthranilic acid derivative utilized as a critical building block in the synthesis of targeted therapeutics and advanced agrochemicals. The hexasubstituted benzene ring presents a complex electronic environment—featuring a push-pull system of electron-donating (-NH₂, -OCH₃) and electron-withdrawing (-COOH, -F) groups[1]. This whitepaper provides an in-depth mechanistic breakdown of its ¹H NMR spectrum, detailing the causality behind chemical shifts, spin-spin coupling networks, and self-validating experimental protocols required for unambiguous structural confirmation.

Molecular Architecture & Electronic Causality

To accurately interpret the ¹H NMR spectrum, one must first understand the electronic causality dictated by the ring substituents. The benzene core contains only two protons (H-4 and H-5), making their chemical shifts highly sensitive to mesomeric (+M/-M) and inductive (+I/-I) effects[2]:

-

The Para-Amino Effect (H-5 Shielding): The -NH₂ group at C-2 is a strong resonance donor (+M). Because H-5 is positioned para to the amino group, the nitrogen lone pair delocalizes into the ring, drastically increasing electron density at C-5. This results in a massive upfield shift for H-5.

-

The Ortho-Fluoro Effect (H-5 Shielding): Fluorine at C-6 exerts a strong inductive withdrawing effect (-I) but also acts as a weak pi-donor (+M). The net effect at the ortho position (H-5) is typically shielding, compounding the upfield shift caused by the amino group[3].

-

The Ortho-Methoxy Effect (H-4 Shielding): The -OCH₃ group at C-3 provides localized shielding to the adjacent H-4 proton via its +M effect, though this is less pronounced than the para-amino effect.

Experimental Protocol: Self-Validating NMR Workflow

A robust NMR protocol does not merely record data; it actively validates the structural hypothesis. The following methodology ensures high spectral fidelity and eliminates ambiguity regarding exchangeable protons.

Step-by-Step Acquisition & Validation Protocol

-

Sample Preparation (Solvent Causality): Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO-d₆ (99.9 atom % D) containing 0.03% v/v TMS.

-